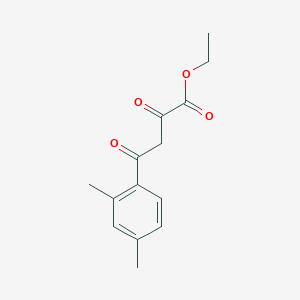

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate

Description

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate (CAS: 1019457-35-2) is a β-diketo ester characterized by a 2,4-dimethylphenyl substituent at the C4 position of the dioxobutanoate backbone. Its molecular formula is C₁₄H₁₆O₄, with a molecular weight of 248.27 g/mol . This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for heterocyclic compounds. The 2,4-dimethylphenyl group confers steric bulk and electron-donating effects, influencing its reactivity and stability.

Properties

IUPAC Name |

ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVHEIVBAQRIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate is characterized by its unique structure which includes a dioxobutanoate moiety and a dimethylphenyl substituent. The chemical formula is , and it has notable physical properties such as specific melting and boiling points, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of dioxobutanoates exhibit antimicrobial properties. For instance, compounds similar to ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate have shown effectiveness against various bacterial strains. A study highlighted that certain analogues demonstrated moderate activity against Gram-negative bacteria when compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate and its analogues have been evaluated for anti-inflammatory properties. In experimental models, compounds with similar structures exhibited significant inhibition of edema formation, suggesting potential applications in treating inflammatory conditions. For example, one study reported up to 64% inhibition of edema compared to the standard drug diclofenac .

Antitumor Activity

The antitumor potential of dioxobutanoate derivatives has also been investigated. In vitro studies have shown that these compounds can induce cytotoxic effects on cancer cell lines. Specifically, certain analogues were found to inhibit the proliferation of Ehrlich ascites tumor cells significantly . This suggests a promising avenue for further research into their use as anticancer agents.

The mechanisms through which ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.

- Modulation of Immune Response : There is evidence that these compounds can enhance immune responses by promoting the activation and proliferation of T-cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various dioxobutanoate derivatives demonstrated that ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate showed promising activity against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for conventional antibiotics .

- Anti-inflammatory Studies : In a controlled trial involving animal models, administration of ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate resulted in marked reductions in inflammatory markers such as TNF-alpha and IL-6. This was accompanied by histopathological improvements in tissues affected by inflammation .

- Antitumor Research : In vitro studies using human cancer cell lines revealed that treatment with ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Scientific Research Applications

Reaction Conditions

| Step | Description |

|---|---|

| Esterification | Reacting acid with ethanol in the presence of an acid catalyst. |

| Refluxing | Heating the mixture to facilitate the reaction. |

| Solvent | Commonly used solvents include toluene and dichloromethane. |

Scientific Research Applications

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate has a broad range of applications in scientific research:

Organic Synthesis

- It serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactions such as oxidation and reduction.

Biological Studies

- The compound is utilized in enzyme-catalyzed reactions and biochemical assays due to its ability to interact with biological molecules.

Pharmaceutical Development

- It is explored for potential pharmaceutical applications owing to its structural properties that may influence biological activity.

Material Science

- Used in the development of fine chemicals and as a precursor for more complex molecular structures.

Case Study 1: Organic Synthesis

In a study published in Synthetic Communications, researchers demonstrated that Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate could be effectively used as a starting material for synthesizing novel heterocyclic compounds through cyclization reactions. This highlighted its role as a versatile building block in organic synthesis.

A research article in Journal of Medicinal Chemistry investigated the biological activity of derivatives synthesized from Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate. The findings indicated promising anti-inflammatory properties, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate belongs to a class of β-diketo esters with aryl substituents. Key analogues include:

Key Observations:

- Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, making these compounds more reactive in nucleophilic additions or cyclocondensations .

Physicochemical Properties

Limited data exist for exact melting/boiling points, but trends can be inferred:

- Solubility: Methoxy-substituted derivatives exhibit higher solubility in polar solvents (e.g., ethanol, DMSO) compared to halogenated or nitro-substituted analogues .

- Stability: The 2,4-dimethylphenyl group in the target compound likely enhances thermal stability due to steric hindrance, reducing keto-enol tautomerization .

Preparation Methods

Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates

A general procedure for synthesizing ethyl 2,4-dioxo-4-arylbutanoates involves reacting diethyl oxalate with appropriate acetophenones in the presence of sodium ethoxide (NaOEt) in dried ethanol. The reaction mixture is stirred overnight and then heated at 80 °C for 30 minutes. Afterward, the mixture is acidified with sulfuric acid to a pH of 2 and extracted with dichloromethane. The organic phase is dried over sodium sulfate (Na2SO4), and the solvent is evaporated under vacuum. The resulting compounds are then recrystallized from ethanol (EtOH) to obtain pure products.

Specific Example: Synthesis of Ethyl 2,4-Dioxo-4-(2-Pyridinyl)Butanoate

A specific example details the synthesis of ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, where 2-acetylpyridine is added dropwise to a suspension of 60% sodium hydride in N, N-dimethylformamide under an argon atmosphere. The mixture is stirred at 0°C for 5 minutes, then at room temperature for 30 minutes. Diethyl oxalate is added dropwise at 0°C, and the mixture is stirred for 10 minutes, followed by 18 hours at room temperature. Water and diethyl ether are added, and the aqueous layer is separated and neutralized with 1N aqueous hydrochloric acid. The solution is extracted with ethyl acetate, and the organic layer is washed twice with water and dried over anhydrous sodium sulfate. After filtration and evaporation of the solvent under reduced pressure, the residue is purified by column chromatography on silica gel to yield the title compound. The yield for this reaction is reported as 41%.

Data for Related Ethyl 2,4-dioxo-4-arylbutanoates

| Compound | Melting Point (°C) | IR (KBr, cm-1) | 1H NMR (400 MHz, CDCl3) |

|---|---|---|---|

| Ethyl-4-hydroxy-2-oxo-4-phenylbut-3-enoate | 35-37 | 3082, 2995, 2980, 2935, 1735, 1637, 1520 | 1.42 (t, J = 7.5 Hz, 3H, CH3), 4.40 (q, J = 7.5 Hz, 2H, CH2), 7.09 (s, 1H, CH), 7.50 (t, J = 7.5 Hz, 2H, H3, H5), 7.61 (t, J = 7.5 Hz, 1H, H4), 7.99 (d, J = 7.5 Hz, 2H, H2, H6) |

| Ethyl-4-(2-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate | 51-53 | 3097, 2998, 2981, 2938, 1739, 1635, 1522 | 1.40 (t, J = 7.0 Hz,3H, CH3), 4.39 (q, J = 7.0 Hz, 2H, CH2), 6.97 (s, 1H, CH), 7.64 (dd, J = 7.5, 2.0 Hz, 1H, H6), 7.45-7.47 (m, 2H, H3, H5), 7.38 (td, J = 7.5, 2.0 Hz, 1H, H4) |

| Ethyl-4-(2,4-dichlorophenyl)-4-hydroxy-2-oxobut-3-enoate | 60-62 | 3088, 2992, 2980, 2935, 1730, 1630, 1520 | 1.40 (t, J = 7.0 Hz, 3H, CH3), 4.39 (q, J = 7.0 Hz, 2H, CH2), 6.95 (s, 1H, CH), 7.37 (dd, J = 8.4, 1.6 Hz, 1H, H6), 7.50 (dd, J = 1.6 Hz, 1H, H3), 7.37 (dd, J = 8.4 Hz, 1H, H5) |

| Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate | 46-48 | 3107, 2995, 2971, 2908, 1732, 1600, 1509 | 1.40 (t, J = 7.2 Hz, 3H, CH3), 4.39 (q, J = 7.2 Hz, 2H, CH2), 7.04 (s, 1H, CH), 7.19 (t, J = 8.4, Hz, 2H, H3, H5), 8.04 (dd, J = 8.4, 4.8 Hz, 2H, H2, H6) |

| Ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | 29-31 | 3079, 2988, 2939, 2846, 1725, 1603, 1516 | 1.41 (t, J = 7.2 Hz, 3H, CH3), 4.39 (q, J = 7.2 Hz, 2H, CH2), 3.90 (s, 3H, OCH3), 6.98 (d, J = 8.8 Hz, 2H, H3, H5), 7.03 (s, 1H, CH), 7.99 (d, J = 8.8 Hz, 2H, H2, H6) |

| Ethyl-4-hydroxy-2-oxo-4-(p-tolyl)but-3-enoate | 37-39 | 3085, 2988, 2975, 2928, 1725, 1635, 1520 | 1.42 (t, J = 7.2 Hz, 3H, CH3), 2.44 (s, 3H, CH3), 4.30 (q, J = 7.2 Hz, 2H, CH2), 7.07 (s, 1H, CH), 7.39-7.41 (m, 2H, H4, H5), 7.79-7.81 (m, 2H, H2, H6) |

Q & A

Basic: What are the optimized synthetic routes for Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate, and how is reaction progress monitored?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting 2,4-dimethylphenylacetone derivatives with ethyl oxalyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction progress is monitored using thin-layer chromatography (TLC) with silica GF254 plates and UV visualization. Post-synthesis, purification is achieved via recrystallization or column chromatography. Structural confirmation employs 1H NMR (e.g., aromatic protons at δ 6.9–7.3 ppm, ester methyl at δ 1.3–1.5 ppm) and ESI mass spectrometry (m/z ≈ 262.3 [M+H]+).

Basic: Which spectroscopic techniques are critical for characterizing Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Identifies aromatic protons (δ 6.7–7.5 ppm), ketone carbonyls (δ 190–210 ppm), and ester groups (δ 165–175 ppm).

- FT-IR : Confirms C=O stretches (1700–1750 cm⁻¹ for ketones and esters).

- Mass Spectrometry (ESI/LC-MS) : Verifies molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy group at m/z ≈ 219).

Cross-referencing with analogs (e.g., bromophenyl derivatives) ensures spectral consistency.

Advanced: How can contradictions in reported physicochemical properties (e.g., melting points) be resolved?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

Purity Assessment : Use HPLC (>95% purity threshold) or elemental analysis (C, H, N within ±0.4% of theoretical values).

Crystallization Optimization : Vary solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs.

Cross-Validation : Compare DSC thermal profiles and XRD patterns with structurally similar compounds (e.g., 4-chlorophenyl analogs).

Advanced: What metabolomic roles does this compound play in liver disease models?

Methodological Answer:

In acute liver failure (ALF) studies, Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate derivatives correlate with pro-inflammatory metabolites (e.g., linked to cell death via TNF-α pathways). Detection involves:

- LC-MS/MS : Quantification in serum/bile with deuterated internal standards.

- Multiomics Integration : Machine learning algorithms (e.g., random forests) analyze bacterial functionality (e.g., Proteobacteria) and metabolite correlations (R² >0.7). Validation in cohorts shows >98% accuracy for mortality prediction.

Basic: What storage conditions ensure stability of Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate?

Methodological Answer:

- Storage : Keep in amber vials at 2–8°C under inert gas (N2/Ar) to prevent oxidation.

- Stability Testing : Monitor via periodic HPLC to detect degradation (e.g., hydrolysis of ester groups).

- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid ketone hydration.

Advanced: How can computational modeling predict reactivity in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., at the β-keto position).

- Molecular Docking : Screen interactions with enzymes (e.g., aminotransferases) using AutoDock Vina.

- SAR Studies : Compare with fluorophenyl/chlorophenyl analogs to predict electronic effects (e.g., Hammett σ values). Validated by experimental yields (e.g., bromophenyl derivative: 72–85%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.